molecular formula C16H17BO3 B1206301 4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane CAS No. 2170-21-0

4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane

Cat. No.: B1206301
CAS No.: 2170-21-0
M. Wt: 268.1 g/mol
InChI Key: FMZQKNBWZBVWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneboronic acid cyclic [(m-tolyloxy)methyl]ethylene ester is a 1,3,2-dioxaborolane.

Scientific Research Applications

Inhibitory Activity Against Serine Proteases

  • A study by Spencer et al. (2002) describes the synthesis of compounds including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have shown inhibitory activity against serine proteases, including thrombin. The study focused on these compounds in both solid state and in solution, highlighting their potential in biochemical applications (Spencer et al., 2002).

Application in H2O2 Detection in Living Cells

  • Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative, which displays sensitivity and selectivity for H2O2, successfully applying it to detect H2O2 in living cells. This research shows the potential of such compounds in biological and medical diagnostics (Nie et al., 2020).

Synthesis of Polymer Nanoparticles

  • Fischer et al. (2013) utilized similar compounds in the synthesis of heterodifunctional polyfluorenes, which were used to create stable nanoparticles with applications in fluorescence brightness and medical imaging. This highlights the role of these compounds in nanotechnology and materials science (Fischer et al., 2013).

Development of Optically Active 4-Hydroxy-2-Alkanones

  • A study by Boldrini et al. (1987) explored the use of similar borolane compounds in the synthesis of chiral enol borates, which were then used to produce optically active 4-hydroxy-2-alkanones. This research contributes to the field of asymmetric synthesis and chiral chemistry (Boldrini et al., 1987).

Synthesis of Organoboronate Esters

  • Iwasawa et al. (1988) reported the synthesis of phenylboronic esters, including 2-phenyl-1,3,2-dioxaborolane derivatives, using osmium tetroxide and N-methylmorpholine N-oxide. This process is essential in organic synthesis, showcasing the utility of these compounds in creating complex organic molecules (Iwasawa et al., 1988).

Properties

CAS No.

2170-21-0

Molecular Formula

C16H17BO3

Molecular Weight

268.1 g/mol

IUPAC Name

4-[(3-methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H17BO3/c1-13-6-5-9-15(10-13)18-11-16-12-19-17(20-16)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3

InChI Key

FMZQKNBWZBVWKC-UHFFFAOYSA-N

SMILES

B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3

Canonical SMILES

B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.